molecular formula C18H12FN5O2 B2920669 3-fluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899996-26-0

3-fluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No.: B2920669
CAS No.: 899996-26-0
M. Wt: 349.325
InChI Key: VVXCLADDSJSNKO-UHFFFAOYSA-N
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Description

The 3-fluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a synthetic small molecule based on the pyrazolo[3,4-d]pyrimidine scaffold, a core structure recognized as a bioisostere of purine nucleobases . This compound is of significant interest in early-stage drug discovery, particularly in oncology research. Its molecular design incorporates key pharmacophoric features common to potent kinase inhibitors, suggesting potential as a lead compound for targeting enzymatic pathways involved in cell proliferation . Pyrazolo[3,4-d]pyrimidine derivatives have been extensively documented in scientific literature for their potent inhibitory activity against key oncogenic targets. Notably, closely related analogs have demonstrated excellent broad-spectrum cytotoxic activity in the NCI-60 human tumor cell line screen and function as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with some compounds showing IC50 values in the nanomolar range . The mechanism of action for this class of compounds typically involves competing with ATP for binding at the catalytic domain of target kinases, thereby disrupting downstream signaling cascades that drive cancer cell survival and growth . Furthermore, research on similar structures has shown additional valuable mechanisms, such as the ability to inhibit P-glycoprotein (which may help overcome multidrug resistance in cancer cells), induce cell cycle arrest at the S-phase, and promote apoptosis in cancer cell lines . Beyond oncology, the pyrazolo[3,4-d]pyrimidine scaffold is known to possess a wide spectrum of other pharmacological properties, including anti-inflammatory, antimicrobial, and antifungal activities, making it a versatile structure for various therapeutic research programs . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use. All information provided is for research purposes.

Properties

IUPAC Name

3-fluoro-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN5O2/c19-13-6-4-5-12(9-13)17(25)22-23-11-20-16-15(18(23)26)10-21-24(16)14-7-2-1-3-8-14/h1-11H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXCLADDSJSNKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.

    Substitution: Amines, thiols, alkoxides, polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of kinases or other enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine Derivatives with EGFR Inhibitory Activity

Carbohydrazide-Based Analogs (Horchani et al., 2021) Compounds such as N′-substituted benzylidene-2-(6-methyl-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetohydrazide (e.g., compounds 234–237) exhibit EGFR inhibition, with IC50 values ranging from 0.186 µM (compound 237) to 55.35 µM (compound 234). These analogs feature a carbohydrazide side chain instead of benzamide. Docking studies (PDB ID:1M17) confirm ATP-binding site competition, a mechanism shared with erlotinib (IC50: 0.03 µM) .

Compound EGFR IC50 (µM) Apoptotic Activity (Flow Cytometry)
237 0.186 Low
235 N/A High
Erlotinib (Control) 0.03 N/A

Key Insight : Structural modifications (e.g., carbohydrazide vs. benzamide) significantly influence potency and apoptotic efficacy.

Urea-Linked Pyrazolo[3,4-d]pyrimidine Derivatives (Mishra et al., 2016)

Novel 1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea derivatives demonstrate in vitro and in vivo anticancer activity. These compounds replace the benzamide group with a urea linker, enhancing hydrogen-bonding interactions. While direct IC50 comparisons are unavailable, their efficacy in xenograft models suggests improved bioavailability compared to non-urea analogs .

Fluorinated Pyrazolo[3,4-d]pyrimidines with Antibacterial Activity

Peptide-conjugated derivatives (e.g., ethyl 2-{(R)-4-methyl-2-[(S)-2-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)-3-phenylpropanamido]pentanamido] acetate) display potent antibacterial effects (MIC <1 µg/mL against gram-positive and gram-negative strains). The target compound lacks amino acid ester modifications, which are critical for membrane penetration in bacterial cells .

Anti-HIV Thiobarbituric Acid Derivatives

Compounds like 4-(7-Benzoyl-2-(4-chlorophenyl)-3-(4-fluorophenyl)-4-oxo-6-thioxo-6,7-dihydro-2H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(thiazol-2-yl)benzenesulfonamide (10a) show anti-HIV-1 activity. The thioxo and sulfonamide groups confer distinct binding interactions compared to the target compound’s benzamide moiety .

Chlorophenyl and Dimethyl-Substituted Analogs

  • N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethylbenzamide (CAS N/A): Methyl groups improve metabolic stability but may reduce binding affinity due to steric effects .

Structural and Functional Analysis

Impact of Fluorine Substitution

The meta-fluoro group in the target compound reduces electron density in the benzamide ring, enhancing interactions with hydrophobic kinase pockets. This contrasts with non-fluorinated analogs, which exhibit faster metabolic clearance .

Role of Side Chains

  • Benzamide vs. Urea : Urea derivatives (Mishra et al.) form stronger hydrogen bonds but suffer from lower oral bioavailability.
  • Amino Acid Esters: Peptide conjugates () improve antibacterial activity but complicate synthesis .

Biological Activity

3-fluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a compound that belongs to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets.

Synthesis and Structural Characteristics

The synthesis of 3-fluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Fluoro Group : Utilizing reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
  • Coupling with Benzamide : Employing coupling agents like EDCI or DCC to form the final product.

The compound's structure includes a fluorine atom, which may enhance its biological activity by influencing its interaction with target proteins.

The mechanism of action for 3-fluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide involves binding to specific molecular targets such as enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to changes in cellular pathways and biological responses. For example, compounds in the pyrazolo[3,4-d]pyrimidine class have shown potential as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Biological Activity and Case Studies

Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit a range of biological activities including:

  • Antitumor Activity : Compounds similar to 3-fluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide have demonstrated significant inhibitory effects on human tumor cell lines such as HeLa and HCT116. For instance, certain derivatives have shown IC50 values as low as 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating strong potential as anticancer agents .
CompoundTargetIC50 (µM)
Derivative ACDK20.36
Derivative BCDK91.8
  • Antiviral and Antibacterial Properties : Some studies suggest that similar compounds may also possess antiviral and antibacterial properties, making them candidates for further exploration in treating infections resistant to current therapies .

Research Findings

Recent studies have expanded on the therapeutic potential of pyrazolo[3,4-d]pyrimidines:

  • Inhibition of Specific Enzymes : The compound has been shown to inhibit enzymes critical for bacterial virulence and cancer cell proliferation.
  • Selectivity Profiles : Certain derivatives exhibit selectivity towards specific kinases, which is beneficial for reducing side effects in therapeutic applications .

Q & A

Q. What are the established synthetic pathways for 3-fluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide?

The synthesis typically involves multi-step reactions starting with pyrazole or pyrimidine precursors. For example, fluorobenzamide derivatives can be synthesized via condensation of fluorinated aniline intermediates with activated pyrazolo[3,4-d]pyrimidine scaffolds. Key steps include:

  • Cyclization : Heating 3-fluoro-2-formylpyridine with anhydrous hydrazine to form pyrazole intermediates (e.g., 3-bromo-1H-pyrazolo[4,3-b]pyridine) under reflux conditions .
  • Coupling Reactions : Using reagents like EDCl, DMAP, and HOBt in DMF to couple carboxylic acids with amino-pyrazolo[3,4-d]pyrimidine intermediates .
  • Protection/Deprotection : Boc-protection of intermediates to improve reaction selectivity, followed by acid-mediated deprotection .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming substituent positions and fluorine integration, especially distinguishing between keto-enol tautomers in pyrimidinone derivatives .
  • LC-MS : Used to verify molecular ion peaks and assess purity during intermediate steps (e.g., detection of [M+H]+^+ ions) .
  • X-ray Crystallography : Resolves structural ambiguities in complex heterocyclic systems, such as confirming the orientation of the fluorophenyl group .

Advanced Research Questions

Q. How can researchers optimize low yields in coupling reactions involving pyrazolo[3,4-d]pyrimidine intermediates?

Low yields often arise from steric hindrance or poor nucleophilicity. Methodological improvements include:

  • Catalyst Systems : Employing Pd0^0 catalysts (e.g., Pd2_2(dba)3_3) with XPhos ligands to enhance cross-coupling efficiency in aryl amination .
  • Solvent Optimization : Using polar aprotic solvents (e.g., DMF) to stabilize transition states in SNAr reactions .
  • Temperature Control : Gradual heating (e.g., 100°C for 12 hours) to minimize side reactions during Buchwald-Hartwig couplings .

Q. What strategies address contradictory data in fluorobenzamide derivative synthesis (e.g., varying yields across studies)?

Discrepancies may stem from differences in:

  • Reagent Purity : Impurities in Boc-protecting agents or coupling reagents (e.g., EDCl) can drastically alter yields. Ensure reagents are freshly distilled or recrystallized .
  • Workup Procedures : Incomplete extraction (e.g., using EtOAc vs. DCM) may leave unreacted starting materials. Multi-solvent washes and column chromatography improve isolation .
  • Moisture Sensitivity : Fluorinated intermediates are often hygroscopic; reactions conducted under inert atmospheres (N2_2/Ar) reduce hydrolysis .

Q. What hypotheses exist regarding the biochemical targets of this compound?

While direct studies are limited, structural analogs suggest potential interactions with:

  • Bacterial Enzymes : Trifluoromethyl groups in related benzamides inhibit AcpS-PPTase, a key enzyme in bacterial lipid biosynthesis .
  • Kinase Domains : The pyrazolo[3,4-d]pyrimidine core resembles ATP-competitive kinase inhibitors, implying possible activity against tyrosine kinases .
  • Oxidative Stress Pathways : Fluorine’s electronegativity may enhance binding to redox-sensitive targets like NADPH oxidase .

Q. How should experimental designs be structured to evaluate bioactivity in preclinical models?

  • Randomized Block Designs : Assign treatments (e.g., compound doses) and controls (e.g., vehicle) across blocks to account for variability in biological replicates .
  • Dose-Response Studies : Use logarithmic concentration gradients (e.g., 0.1–100 µM) to determine IC50_{50} values in enzyme inhibition assays .
  • Metabolic Stability Assays : Incubate the compound with liver microsomes to assess CYP450-mediated degradation, critical for pharmacokinetic profiling .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Intermediate Synthesis

StepReagents/ConditionsYieldReference
Pyrazole CyclizationHydrazine, 110°C, 16 hrs29%
Boc ProtectionBoc2_2O, DMAP, Et3_3N, DMF, 16 hrs88%
Aryl AminationPd2_2(dba)3_3, XPhos, 100°C, 12 hrs70%

Q. Table 2: Common Contaminants and Mitigation Strategies

ContaminantSourceSolution
Unreacted HydrazineIncomplete cyclizationAcidic wash (1M HCl)
Boc ByproductsHydrolysis during deprotectionSilica gel chromatography
Pd ResiduesCross-coupling reactionsChelating resins (e.g., SiliaBond Thiol)

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